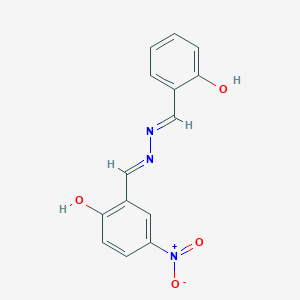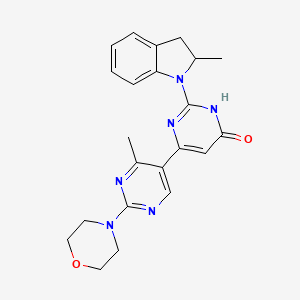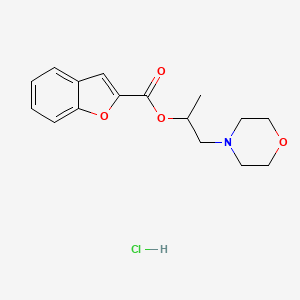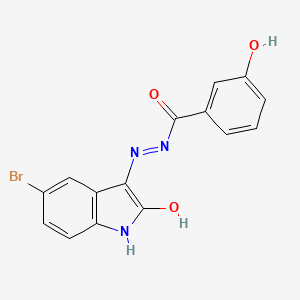![molecular formula C16H26ClNO2 B6083407 [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride](/img/structure/B6083407.png)
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective agonist of the dopamine D2 receptor, which plays an important role in the regulation of neurotransmitter release in the brain. In
作用機序
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is a selective agonist of the dopamine D2 receptor. When it binds to this receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. By selectively activating the dopamine D2 receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its selective activation of the dopamine D2 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain and has been implicated in a number of psychiatric and neurological disorders. By selectively activating the dopamine D2 receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
実験室実験の利点と制限
One of the advantages of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is its selective activation of the dopamine D2 receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity. Researchers must be careful to use appropriate safety measures when working with this compound.
将来の方向性
There are a number of future directions for research on [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride. One area of research is the development of new compounds that are more selective agonists of the dopamine D2 receptor. Another area of research is the study of the role of this receptor in various psychiatric and neurological disorders. Finally, researchers may also investigate the potential use of this compound in the development of new therapies for these disorders.
合成法
The synthesis of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride involves a multi-step process. The first step is the synthesis of 4-(2-ethoxyphenoxy)but-2-en-1-ol from 2-ethoxyphenol and 4-chloro-2-butyn-1-ol. This is followed by the synthesis of this compound from 4-(2-ethoxyphenoxy)but-2-en-1-ol and diethylamine hydrochloride. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride has been studied for its potential use in scientific research. One of the main areas of research has been its use as a tool to study the dopamine D2 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain and has been implicated in a number of psychiatric and neurological disorders. By selectively activating the dopamine D2 receptor, this compound can be used to study the role of this receptor in various physiological and pathological processes.
特性
IUPAC Name |
(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-17(5-2)13-9-10-14-19-16-12-8-7-11-15(16)18-6-3;/h7-12H,4-6,13-14H2,1-3H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMDOJQIJANDX-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CCOC1=CC=CC=C1OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/COC1=CC=CC=C1OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)


![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)-2-furohydrazide](/img/structure/B6083360.png)
![3-ethyl-5-methyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-isoxazolecarboxamide](/img/structure/B6083369.png)
![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6083379.png)
![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)

![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)

![propyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6083425.png)